molecular formula C16H13NO2S2 B4060115 3-(4-ethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-ethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4060115
M. Wt: 315.4 g/mol
InChI Key: UJCQEBPYLDYEFB-UVTDQMKNSA-N
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Description

3-(4-ethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has gained significant attention in scientific research. It is a member of the thiazolidinone family, which is known for its diverse biological activities. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor and Anti-Inflammatory Activity : The synthesis of derivatives similar to the mentioned compound has been explored for their antitumor and anti-inflammatory activities. For example, derivatives of 5-(het)arylidene-3[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-ones have shown promising results in exceeding the known comparison drugs in their action (Horishny, Chaban, & Matiychuk, 2020).

  • Antimicrobial Activity : The antimicrobial activity of synthesized compounds, which share a structural framework with the mentioned chemical, has been studied, revealing that specific modifications can lead to active compounds against various microbial strains. This includes compounds synthesized from ethyl(3-aryl-2-bromo)propanoate reacting with 4-(furan-2-ylmethyl)thiosemicarbazones (В. М. Цялковский et al., 2005).

  • Anticancer Activity : The condensation of 3-phenyl-4-thioxo-2-thiazolidinone with various aldehydes to afford 5-hetarylmethylene derivatives has been investigated for their anticancer activity. Some derivatives have been evaluated against different human cancer cell lines, showing promising results in terms of anticancer activity (Metwally, Badawy, & Okpy, 2015).

  • Green Synthesis : An environmentally benign approach for synthesizing (Z)-5-arylmethylene-4-thioxothiazolidine derivatives, including those structurally related to the specified compound, has been developed using polyethylene glycol-400 under catalyst-free conditions. This method highlights a green synthesis route that is efficient, economical, and has reduced environmental impact (Metwally, 2014).

properties

IUPAC Name

(5Z)-3-(4-ethylphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-2-11-5-7-12(8-6-11)17-15(18)14(21-16(17)20)10-13-4-3-9-19-13/h3-10H,2H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCQEBPYLDYEFB-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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